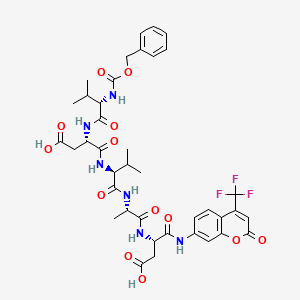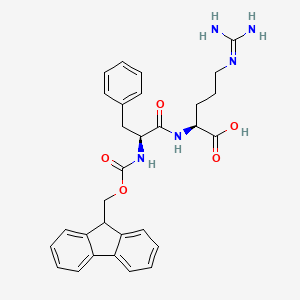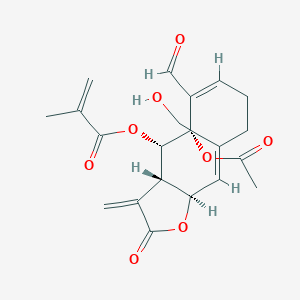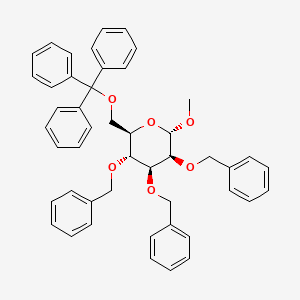![molecular formula C18H22N2O B1516929 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine CAS No. 1082454-49-6](/img/structure/B1516929.png)
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine
Descripción general
Descripción
“1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine” is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 . It is also known by its CAS Number: 1082454-49-6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H22N2O/c1-15-4-2-5-16 (12-15)14-21-18-7-3-6-17 (13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 .Aplicaciones Científicas De Investigación
Novel Radiotracers and Diagnostic Tools
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine derivatives have been explored for potential use in diagnostic imaging, particularly in positron emission tomography (PET) radiotracers. These compounds, designed with reduced lipophilicity, aim to enhance the imaging of biological targets such as σ receptors in oncological applications. The modifications in structure aim to achieve better selectivity and penetration into tumor cells without significant antiproliferative activity, making them suitable candidates for diagnostic imaging (Abate et al., 2011).
Antimicrobial Activity
Research into this compound derivatives has also found applications in developing new antimicrobial agents. Some derivatives have shown good to moderate activities against a range of microorganisms, highlighting the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Bektaş et al., 2007).
Neuropharmacological Applications
These compounds have been extensively studied for their potential neuropharmacological applications, including acting as non-nucleoside inhibitors of HIV-1 reverse transcriptase and as antagonists for serotonin receptors. This indicates their potential utility in developing therapies for HIV and psychiatric disorders, respectively. The studies underline the structural flexibility of these molecules in targeting various receptors and enzymes within the central nervous system (Romero et al., 1994).
Fluorescent Imaging Agents
The versatility of the methoxyphenyl piperazine moiety has been exploited for the development of environment-sensitive fluorescent ligands targeting 5-HT1A receptors. These compounds exhibit high receptor affinity and favorable fluorescence properties for imaging applications, suggesting their use in visualizing serotonin receptors in biological research (Lacivita et al., 2009).
Cancer Research and Therapy
Derivatives have been evaluated for their cytotoxic/anticancer activities, offering insights into their potential as therapeutic agents in oncology. Some compounds exhibit significant inhibitory effects on specific cancer cell lines, indicating their potential in cancer treatment strategies (Gul et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(3-methylphenyl)methoxy]phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-4-2-5-16(12-15)14-21-18-7-3-6-17(13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDVWZRDKMOFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1516864.png)

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)


![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)






![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)